molecular formula C20H18FNO2S B2650444 3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1207000-71-2

3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2650444
M. Wt: 355.43
InChI Key: UTOHSTRISHITEJ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. The analysis provides information about the arrangement of atoms, types of bonds, bond lengths, and angles.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

Pharmacokinetics and Metabolism

One study investigated the pharmacokinetics and metabolism of a compound from the series of selective androgen receptor modulators (SARMs), which includes compounds structurally similar to "3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide." This research focused on understanding the compound's absorption, clearance, distribution, and metabolic pathways in rats, providing insights into its ideal pharmacokinetic characteristics for preclinical development (Wu et al., 2006).

Potential Therapeutic Applications

  • Neurokinin-1 Receptor Antagonism: A study on an orally active, water-soluble neurokinin-1 receptor antagonist highlighted the compound's efficacy in preclinical tests relevant to clinical efficacy in emesis and depression, showcasing its potential for clinical administration (Harrison et al., 2001).
  • Antibacterial and Antifungal Agents: Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, a compound related to the target molecule, showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Helal et al., 2013).

Material Science Applications

  • Photoalignment of Nematic Liquid Crystals: A study demonstrated that derivatives of thiophene, which is part of the chemical structure of interest, promote excellent photoalignment of a bulk commercial nematic liquid crystal. This indicates potential applications in the development of liquid crystal displays (LCDs) (Hegde et al., 2013).

Pharmacokinetic Studies on Designer Stimulants

  • Designer Stimulants: A study on 3-Fluorophenmetrazine, a fluorinated derivative relevant to the molecule of interest, provided pharmacokinetic data crucial for interpreting forensic and clinical cases, highlighting the importance of understanding the pharmacokinetic profiles of new psychoactive substances (Grumann et al., 2019).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause to human health and the environment.


Future Directions

This involves predicting or suggesting the future studies that can be carried out based on the known properties and uses of the compound.


Please consult with a chemistry professional or refer to scientific literature for detailed and accurate information.


properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2S/c21-16-7-9-17(10-8-16)24-18-4-1-3-15(13-18)6-11-20(23)22-14-19-5-2-12-25-19/h1-5,7-10,12-13H,6,11,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOHSTRISHITEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide

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